N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, characterized by a bicyclic core with substitutions at the N⁴ and N⁶ positions. Such derivatives are explored for kinase inhibition (e.g., JAK3 selectivity) due to their ability to mimic ATP-binding motifs .
Eigenschaften
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-2-5-16(6-3-1)29-22-18(13-25-29)21(26-15-8-9-19-20(11-15)32-14-31-19)27-23(28-22)24-12-17-7-4-10-30-17/h1-3,5-6,8-9,11,13,17H,4,7,10,12,14H2,(H2,24,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGFTGRLYELKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure with additional functional groups that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 366.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the benzodioxole and tetrahydrofuran moieties is performed via nucleophilic substitution and coupling reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study conducted by Rao et al. demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines. A notable study reported that modifications to the pyrazolo structure enhanced its cytotoxic effects on breast cancer cells .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, it has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer cells .
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine to various biological targets. These studies suggest that the compound binds effectively to active sites of target enzymes, which correlates with its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s activity and physicochemical properties are influenced by:
- N⁴ substituent : The 1,3-benzodioxol group enhances membrane permeability but may reduce aqueous solubility compared to polar substituents.
Comparative Analysis with Selected Analogs
Table 1: Structural and Property Comparison
*Calculated based on molecular formula.
Key Findings:
JAK3 Selectivity : The target compound’s design aligns with pyrimidine-4,6-diamine derivatives reported in , where N⁴/N⁶ substitutions dictate JAK3 affinity. The benzodioxol group may enhance selectivity over JAK1/2 due to steric complementarity in the kinase pocket .
Solubility Trade-offs : The ethyl-substituted analog (CAS 878064-24-5) exhibits higher solubility (0.5 µg/mL) , likely due to reduced lipophilicity compared to the benzodioxol and tetrahydrofuran groups in the target compound.
Biological Activity Diversity : While the target compound is hypothesized for kinase inhibition, structural analogs like the thioxo derivative () show antimicrobial activity, underscoring the scaffold’s versatility .
Computational and Experimental Insights
- Docking Studies : highlights the role of computational modeling in explaining JAK3 selectivity. The benzodioxol group may occupy a hydrophobic subpocket, while the tetrahydrofuran group stabilizes interactions via hydrogen bonding .
- Antimicrobial vs. Kinase Activity : The thioxo derivative’s antibacterial effects () suggest that electron-withdrawing groups at the 7-position divert activity from kinase inhibition to microbial targeting .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation, nucleophilic substitution, and functional group modifications. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 16 hours to 1–2 hours) while improving yield .
- Green chemistry principles : Use of biodegradable solvents (e.g., ethyl acetate) and catalysts (e.g., Knoevenagel adducts) to minimize waste .
- Continuous flow chemistry : Enhances reproducibility and scalability, particularly for intermediates requiring precise temperature control .
Post-synthesis purification via column chromatography or recrystallization (e.g., using acetonitrile) is critical for isolating high-purity products .
Q. What analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity of the pyrazolo-pyrimidine core. For example, the 1-phenyl group shows distinct aromatic proton signals at δ 7.2–7.6 ppm .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% target compound) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How does the compound’s structure influence its kinase inhibition activity?
The compound’s N⁴-(1,3-benzodioxol-5-yl) and N⁶-(tetrahydrofuran-2-ylmethyl) substituents enhance binding to ATP pockets in protein tyrosine kinases (PTKs):
- The benzodioxole group increases hydrophobic interactions with kinase hinge regions, as observed in analogues with IC₅₀ values < 100 nM .
- The tetrahydrofuran-methyl moiety improves solubility and reduces steric hindrance, enabling deeper penetration into catalytic domains .
Comparative studies with N⁶-allyl derivatives show a 3–5× decrease in potency, highlighting the importance of cyclic ether substituents .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituent effects or assay conditions:
- Structural modifications : For example, replacing the 4-fluorophenyl group with a 3-methylphenyl group reduces antitumor activity by 40% in MCF-7 cell lines, emphasizing substituent-specific interactions .
- Assay standardization : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) and cell lines (e.g., HeLa or A549) to minimize variability .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values to predict activity trends .
Q. What methodologies are effective for studying metabolic stability and toxicity?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human or rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Computational ADMET tools : Software like Schrödinger’s QikProp predicts blood-brain barrier permeability and hERG channel liability .
Methodological Considerations
Q. How can researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) in cell viability assays with cisplatin or paclitaxel .
- Transcriptomic profiling : RNA-seq or phosphoproteomics identifies pathways (e.g., PI3K/AKT) modulated by the compound in combination therapies .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the N⁶ position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life and tumor targeting .
Data Interpretation and Validation
Q. How should researchers validate target engagement in kinase inhibition assays?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Kinase-resistant mutant models : Engineer mutations (e.g., T315I in BCR-ABL) to verify specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
